1,3-Bis(methacryloxy)-2-trimethylsiloxypropane 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane
Brand Name: Vulcanchem
CAS No.: 247244-66-2
VCID: VC3754650
InChI: InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3
SMILES: CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C
Molecular Formula: C14H24O5Si
Molecular Weight: 300.42 g/mol

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane

CAS No.: 247244-66-2

Cat. No.: VC3754650

Molecular Formula: C14H24O5Si

Molecular Weight: 300.42 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane - 247244-66-2

CAS No. 247244-66-2
Molecular Formula C14H24O5Si
Molecular Weight 300.42 g/mol
IUPAC Name [3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate
Standard InChI InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3
Standard InChI Key OSCFXCTVDHAMJL-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C
Canonical SMILES CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C

Chemical Identity and Nomenclature

1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is identified by the CAS registry number 247244-66-2. The compound possesses several synonyms in chemical literature and commercial contexts, creating a complex nomenclature landscape.

Systematic and Alternative Names

The compound's nomenclature reflects its complex molecular structure, comprising methacrylate groups and a trimethylsiloxy moiety. The table below presents the various names associated with this compound:

Nomenclature TypeName
IUPAC Name2-[(trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate)
Alternative Name[3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate
Common SynonymBismethacryloxytrimethylsiloxypropane
Registry Name2-Propenoic acid, 2-methyl-, 2-[(trimethylsilyl)oxy]-1,3-propanediyl ester (9CI)

These diverse nomenclature options highlight the compound's structural complexity and its recognition across different chemical indexing systems .

Structural Characteristics

The molecular architecture of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane combines organic and inorganic elements, creating a hybrid material with unique properties and reactivity patterns.

Molecular Structure and Composition

The compound features a propane backbone with two terminal methacrylate groups and a central trimethylsiloxy substituent. This structural arrangement creates a molecule with both organic functionality (methacrylate) and inorganic character (siloxane) .

Structural ParameterValue
Molecular FormulaC₁₄H₂₄O₅Si
Molecular Weight300.42 g/mol
Linear FormulaCH₂=C(CH₃)COO-CH₂-CH(OSi(CH₃)₃)-CH₂-OOC(CH₃)C=CH₂
InChIInChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3
InChIKeyOSCFXCTVDHAMJL-UHFFFAOYSA-N
SMILESCC(=C)C(=O)OCC(COC(=O)C(=C)C)OSi(C)C

The compound contains five oxygen atoms, with two participating in ester linkages, two in the methacrylate carbonyl functions, and one connecting the propane backbone to the trimethylsilyl group.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is essential for its proper handling, storage, and application in various synthetic protocols.

Physical Characteristics

At standard conditions, the compound exhibits specific physical attributes that influence its practical applications:

PropertyValue
Physical StateLiquid
ColorColorless to pale yellow
Density1.005±0.06 g/cm³ (Predicted)
Refractive Index1.448
Boiling Point125-130°C at 1 mm Hg
Flash Point133.45°C
Vapor Pressure0 mmHg at 25°C

These physical properties indicate a moderately high-boiling liquid with low volatility at room temperature, characteristics that influence its handling requirements in laboratory and industrial settings .

Chemical Reactivity

The reactivity profile of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is dominated by its functional groups:

  • The methacrylate moieties are susceptible to addition polymerization reactions, particularly radical-initiated processes.

  • The trimethylsiloxy group exhibits characteristic silicon chemistry, including potential hydrolysis in aqueous or acidic conditions.

  • The compound demonstrates moderate hydrolytic sensitivity (rated as 7 on relevant scales), indicating it reacts slowly with moisture and water .

This reactivity profile makes the compound particularly useful in polymerization chemistry while necessitating appropriate handling protocols to prevent unwanted degradation.

Synthesis and Preparation Methods

The production of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane typically follows established synthetic routes for silicon-containing methacrylate derivatives.

Applications and Utilization

The functionality embedded within 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane makes it valuable across multiple technological domains.

Polymer Science Applications

The compound's dual methacrylate functionality makes it an excellent candidate for various polymerization processes:

  • As a cross-linking agent in radical polymerization systems, creating networks with silicon-containing nodes

  • In the synthesis of silicon-modified polymers with enhanced thermal properties

  • As a component in specialty adhesives and coatings where silicon incorporation provides performance advantages

The trimethylsiloxy group can impart specific properties to resulting polymers, including increased hydrophobicity, improved thermal stability, and enhanced compatibility with silicone materials.

Organic Synthesis Applications

Beyond polymer applications, the compound serves as:

  • A catalyst or reagent in certain organic transformations

  • A reaction medium for specific organic synthesis protocols

  • A silylating agent in selected chemical modifications

These applications leverage the compound's unique structural features and reactivity profile, particularly the combination of polymerizable methacrylate groups with the trimethylsiloxy functionality .

Supplier InformationDetails
Typical Packaging100g
Commercial Purity95.00%
Price Point (2021)$3,228.23 per 100g

This pricing structure positions the compound as a specialty chemical rather than a bulk reagent, typically used in research settings or high-value applications where its unique properties justify the cost .

Analytical Characterization

The identification and quality assessment of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane rely on multiple analytical techniques.

Spectroscopic Identification

Standard spectroscopic methods for characterization include:

  • NMR spectroscopy (¹H, ¹³C, and ²⁹Si) for structural confirmation

  • FTIR spectroscopy, with characteristic bands for:

    • Methacrylate C=O stretching (~1720 cm⁻¹)

    • C=C stretching (~1635 cm⁻¹)

    • Si-O-C stretching (1000-1100 cm⁻¹)

  • Mass spectrometry for molecular weight confirmation

These analytical approaches provide comprehensive structural verification and purity assessment for research and commercial applications .

Research Trends and Future Perspectives

Current research trajectories indicate evolving applications for 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane and related compounds.

Emerging Applications

Recent research suggests potential expansion into:

  • Advanced dental materials where siloxane-modified methacrylates provide improved mechanical properties

  • Specialty coatings with enhanced durability and adhesion characteristics

  • Novel hybrid materials combining organic polymer properties with inorganic siloxane attributes

The compound's structural features make it relevant to ongoing research in polymer science, particularly in areas seeking to combine the properties of organic polymers with silicon-based materials .

Integration with Related Chemistry

The compound conceptually bridges research in two significant chemical domains:

  • Methacrylate polymerization chemistry, particularly in controlled radical polymerization contexts

  • Siloxane and silicone chemistry, especially the integration of silicon-containing structures into organic frameworks

This intersection position creates opportunities for cross-disciplinary applications and research directions .

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